5-Bromo-2-phenylquinazoline
Description
Historical Context and Evolution of Quinazoline (B50416) Synthesis
The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with 2-aminobenzoic acid. arabjchem.orgorientjchem.orgnih.gov The parent quinazoline molecule was later synthesized in 1895 by Bischler and Lang through the decarboxylation of its 2-carboxy derivative. wikipedia.orgarabjchem.orgorientjchem.org A more refined synthesis method was developed by Gabriel in 1903. wikipedia.orgorientjchem.orgnih.gov
Over the years, numerous synthetic techniques have been established. A notable conventional method is the Niementowski reaction, which involves the fusion of anthranilic acid analogs with amides at high temperatures. arabjchem.orgwisdomlib.org Modern advancements, including the use of transition-metal catalysts, have further expanded the toolkit for synthesizing complex quinazoline structures, making these valuable scaffolds more accessible for research and development. wisdomlib.org
Significance of the Quinazoline Nucleus in Heterocyclic Chemistry and Medicinal Research
The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the basis for over 200 naturally occurring alkaloids and a multitude of synthetic compounds. arabjchem.orgresearchgate.net Derivatives of quinazoline exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties. frontiersin.orgmdpi.comekb.egnih.gov
The therapeutic importance of this nucleus is underscored by the development of several FDA-approved drugs. nih.gov For instance, gefitinib (B1684475) and lapatinib (B449) are quinazoline-based kinase inhibitors used in cancer therapy, specifically targeting the epidermal growth factor receptor (EGFR). wikipedia.orgnih.gov The versatility of the quinazoline core allows medicinal chemists to design novel drug candidates for a wide array of diseases. researchgate.netnih.gov
Structural Features and Positional Significance of Substituents in Quinazoline Scaffolds
The fundamental structure of quinazoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. wikipedia.org It is a planar molecule formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org The biological activity of quinazoline derivatives is highly dependent on the nature and position of various substituents on this core structure. mdpi.com
Research into structure-activity relationships (SAR) has revealed that specific positions on the quinazoline ring are crucial for therapeutic efficacy. frontiersin.org
Position 2: The introduction of a phenyl group at this position, as seen in 5-Bromo-2-phenylquinazoline, is a common feature in many biologically active derivatives. smolecule.com Incorporating a styryl group at C-2 has been shown to enhance chemotherapeutic actions. frontiersin.org
Position 4: Substitution at the C-4 position is critical for the activity of many kinase inhibitors. mdpi.comnih.gov Aniline (B41778) moieties at this position are common in EGFR inhibitors, and modifications here can influence selectivity. mdpi.comnih.gov The presence of a simple or substituted amine at C-4 is also known to contribute to antibacterial potency. frontiersin.org
Positions 5, 6, 7, and 8: The benzene portion of the nucleus offers multiple sites for substitution. The placement of electron-donating groups at the C-6 and C-7 positions can increase the activity of certain EGFR inhibitors. mdpi.com Halogen substitutions, such as the bromo group at C-5 in the title compound, significantly influence the molecule's chemical reactivity and biological interactions. frontiersin.orgsmolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
5-bromo-2-phenylquinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
SMFPTSVYYSNVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3Br |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 5 Bromo 2 Phenylquinazoline
Halogen Reactivity at the C-5 Position: Substitution and Derivatization
The bromine atom at the C-5 position is a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and transition-metal-mediated cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems. masterorganicchemistry.com The quinazoline (B50416) core, being a nitrogen-containing heterocycle, is inherently electron-poor, which facilitates the attack of nucleophiles. While the C-4 and C-2 positions are generally the most activated sites for SNAr in quinazolines due to the influence of the adjacent nitrogen atoms nih.govmdpi.com, the C-5 position can also undergo substitution, particularly with strong nucleophiles.
The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the heterocyclic ring. masterorganicchemistry.com The subsequent departure of the bromide ion restores the aromatic system. Studies have indicated that 5-Bromo-2-phenylquinazoline can participate in nucleophilic substitution reactions with nucleophiles such as sodamide or hydrazine (B178648) to yield the corresponding amino derivatives. smolecule.com The rate and feasibility of these substitutions can be influenced by solvent polarity and reaction temperature. beilstein-journals.org
Table 1: Examples of Nucleophilic Aromatic Substitution at C-5
| Nucleophile | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Amine | Sodamide (NaNH₂) | 5-Amino-2-phenylquinazoline | smolecule.com |
Transition-Metal-Mediated Cross-Coupling at the C-5 Bromine
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond at the C-5 position serves as an excellent substrate for such transformations. eie.grmdpi.com The reactivity of carbon-halogen bonds in these reactions generally follows the order C-I > C-Br >> C-Cl, making the C-5 bromine a versatile site for selective functionalization. nih.govmdpi.com
A variety of cross-coupling reactions can be employed, including:
Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds.
Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with terminal alkynes to introduce alkynyl moieties. nih.gov
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Stille Coupling: Palladium-catalyzed reaction with organostannanes. nih.gov
Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. nih.gov
These reactions enable the introduction of a wide array of substituents at the C-5 position, significantly expanding the chemical space accessible from this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. frontiersin.org
Table 2: Representative Conditions for Cross-Coupling at an Aryl Bromide
| Reaction Name | Coupling Partner | Catalyst/Co-catalyst | Typical Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Toluene/Water, Heat | 5-Aryl-2-phenylquinazoline | eie.grmdpi.com |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | THF or DMF, rt-Heat | 5-Alkynyl-2-phenylquinazoline | nih.govmdpi.com |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | DMF, Heat | 5-Aryl/Alkyl-2-phenylquinazoline | mdpi.comnih.gov |
Reactivity of the Phenyl Substituent at C-2
The phenyl ring at the C-2 position can also be a site for further functionalization, although its reactivity is influenced by the attached quinazoline core.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.compressbooks.pub The 2-quinazolinyl group is strongly electron-withdrawing due to the presence of the electronegative nitrogen atoms. This has two major consequences for EAS on the C-2 phenyl ring:
Deactivation: The phenyl ring is significantly deactivated towards electrophilic attack compared to benzene (B151609), meaning harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are generally required. masterorganicchemistry.com
Directing Effect: The electron-withdrawing nature of the quinazoline substituent directs incoming electrophiles primarily to the meta positions (C-3' and C-5') of the phenyl ring.
Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound would be expected to yield the corresponding 3'-substituted derivatives.
Modifications and Substitutions on the Phenyl Moiety
An alternative and often more practical approach to introducing functionality onto the C-2 phenyl ring is to utilize a pre-functionalized starting material during the synthesis of the quinazoline core. For example, the reaction of 5-bromoanthranilic acid with a substituted benzoyl chloride would lead directly to the desired 5-bromo-2-(substituted-phenyl)quinazoline. ijpsr.com This strategy bypasses the potential difficulties associated with EAS on the deactivated phenyl ring.
Reactivity at Other Positions of the Quinazoline Core
To fully understand the chemical profile of this compound, it is important to consider the reactivity of other positions on the quinazoline nucleus. The most reactive site for nucleophilic attack on the quinazoline scaffold is typically the C-4 position. chim.it The presence of two adjacent nitrogen atoms makes this position highly electrophilic, and a leaving group at C-4 (such as a chlorine atom) is readily displaced by a wide range of nucleophiles under mild conditions. mdpi.commdpi.com
The C-2 position is the second most common site for nucleophilic substitution, though it is generally less reactive than C-4 and often requires more forcing conditions for a reaction to occur. nih.govmdpi.com Achieving selective substitution at C-2 in the presence of a C-4 leaving group can be challenging but is possible under carefully controlled conditions. nih.govbeilstein-journals.org Other positions, such as C-6 and C-8, are less prone to nucleophilic attack but can be functionalized, often through metal-catalyzed cross-coupling reactions if a halogen is present at those sites. researchgate.net This differential reactivity across the quinazoline core allows for regioselective functionalization strategies in complex molecule synthesis.
Functionalization at C-4 and N-3
The C-4 position of the quinazoline ring is particularly susceptible to nucleophilic substitution, a key reaction for introducing diverse functionalities. nih.gov This reactivity is often exploited after converting the corresponding quinazolin-4(3H)-one to a 4-chloro-2-phenylquinazoline (B1330423) intermediate. mdpi.com This intermediate serves as a versatile precursor for a wide array of derivatives.
One common strategy involves the reaction of 4-chloro-2-phenylquinazoline with various amines to introduce different substituents at the C-4 position. mdpi.com For instance, reaction with aniline (B41778) derivatives can yield N,2-diphenylquinazolin-4-amines. mdpi.com Furthermore, the C-4 position can be functionalized through the introduction of a hydrazine group, which can then be condensed with aldehydes to create an azomethine bridge, linking new moieties to the quinazoline core. rroij.comrroij.com
Electrocatalytic methods have also been developed for the direct C-H functionalization at the C-4 position of 2-phenylquinazoline (B3120039), offering a more sustainable approach to introduce benzoyl, acetyl, phenol, and other groups. nih.govresearchgate.net
Functionalization at the N-3 position often involves the amination of a 4H-benzo[d] smolecule.comoxazin-4-one precursor to form a 3-aminoquinazoline, which can then be further modified. rroij.com For example, the 3-amino group can react with aldehydes to form Schiff bases or with chloroacetyl chloride for further elaboration. rroij.com
Table 1: Examples of Functionalization Reactions at C-4 and N-3
| Position | Reagent(s) | Product Type | Reference |
| C-4 | Aniline Derivatives | N-Aryl-2-phenylquinazolin-4-amines | mdpi.com |
| C-4 | Hydrazine Hydrate (B1144303) | 4-Hydrazinyl-2-phenylquinazoline | rroij.com |
| C-4 | Aldehydes (via hydrazone) | 4-(Substituted-benzylidenehydrazinyl)-2-phenylquinazoline | rroij.comrroij.com |
| N-3 | Chloroacetyl Chloride (on 3-aminoquinazoline) | 2-Chloro-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide | rroij.com |
Selective Functionalization at C-6 and C-8
The presence of halogen atoms, such as bromine, on the benzene portion of the quinazoline ring allows for selective functionalization at these positions, primarily through cross-coupling reactions. The reactivity of different halogen-carbon bonds can be exploited for regioselective synthesis. For instance, in 6,8-dibromo-2,4-dichloroquinazoline, the reactivity trend allows for selective reactions at specific positions. researchgate.net
Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce aryl or heteroaryl groups at the C-6 and C-8 positions. researchgate.net This method has been used to synthesize 6,8-diaryl substituted quinazolines. researchgate.net The reaction of 6,8-dibromoquinazolines with various boronic acids in the presence of a palladium catalyst leads to the formation of new carbon-carbon bonds at these positions. researchgate.netresearchgate.net
In some cases, the activation of the quinoline (B57606) ring through nitration can facilitate nucleophilic aromatic substitution (SNAr) of bromo groups at the C-6 and C-8 positions with amines like morpholine (B109124) and piperazine. researchgate.net
Table 2: Selective Functionalization at C-6 and C-8
| Position(s) | Reaction Type | Reagents | Product Type | Reference |
| C-6, C-8 | Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Pd catalyst | 6,8-Diarylquinazolines | researchgate.netresearchgate.net |
| C-6, C-8 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine, Piperazine (after nitration) | 6,8-Diaminoquinazolines | researchgate.net |
Development of Novel this compound Derivatives
The versatile reactivity of the this compound scaffold has been extensively utilized in medicinal chemistry to develop novel derivatives with a wide range of potential biological activities. smolecule.com The core structure serves as a privileged scaffold for designing new therapeutic agents. mdpi.comresearchgate.net
Researchers have synthesized numerous derivatives by modifying various positions of the quinazoline ring. For example, a series of N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazide derivatives were prepared and evaluated for their antimicrobial activity. ijpsr.com Another study focused on the synthesis of 5-bromo-3-(2-(2-(4-chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-one and related compounds as potential apoptosis-inducing agents. nih.gov
The development of novel derivatives often involves multi-step synthetic routes. A common starting point is the reaction of a bromoanthranilic acid with benzoyl chloride to form a benzoxazinone (B8607429) derivative, which is then converted to the corresponding quinazolinone. ijpsr.commediresonline.org Subsequent reactions, such as chlorination and nucleophilic substitutions, are then used to introduce the desired functionalities. mdpi.com
The exploration of different substituents on the phenyl ring at the C-2 position has also been a strategy to develop new derivatives. For instance, the introduction of a 3-bromophenyl group at C-2 has led to the discovery of selective Aurora A kinase inhibitors. nih.gov
Table 3: Examples of Novel this compound Derivatives
| Derivative Class | Synthetic Strategy | Potential Application | Reference |
| N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazides | Reaction of acetohydrazide with substituted benzaldehydes | Antimicrobial agents | ijpsr.com |
| 5-Bromo-3-((2-(2-aryl)quinazolin-4-yl)hydrazono)indolin-2-ones | Condensation of 4-hydrazinylquinazolines with isatin (B1672199) derivatives | Apoptosis-inducing agents | nih.gov |
| 2-(3-Bromophenyl)-quinazoline-4-carboxylic acids | Cyclization of N-phenylbenzimidoyl chlorides with ethyl cyanoformate | Aurora A kinase inhibitors | nih.gov |
Structure Activity Relationship Sar and Mechanistic Investigations of 5 Bromo 2 Phenylquinazoline Scaffolds
Influence of Bromine Substitution at C-5 on Biological Interactions
The presence and position of halogen atoms on the quinazoline (B50416) ring can significantly modulate the biological activity of the resulting derivatives. nih.gov Specifically, bromine substitution at the C-5 position has been shown to be a critical determinant of the molecule's interaction with biological targets.
Furthermore, studies on other halogenated quinazolines have highlighted the general importance of halogen substitution. For example, the presence of a halogen at the 6-position has been shown to improve anticancer effects. nih.gov While this is a different position, it underscores the principle that halogenation is a key strategy in the design of potent quinazoline-based agents. In a study of quinoline (B57606) derivatives, 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative activity. nih.gov Although a different heterocyclic system, this finding further supports the potential of bromo-substitution in enhancing cytotoxic potential.
The influence of the C-5 bromine can be attributed to several factors, including:
Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to the stability of the ligand-receptor complex.
| Derivative Type | Observation | Reference |
| Tetrazolo[1,5-c]quinazolines | (E)-9-bromo-5-styryltetrazolo[1,5-c]quinazoline showed the highest cytotoxicity against MCF-7 and HeLa cells. | mdpi.com |
| Quinazolin-4(3H)-ones | Halogen substitution at the 6-position was found to enhance anticancer activity. | nih.gov |
| Quinolines | 6-Bromo-5-nitroquinoline exhibited significant antiproliferative activity. | nih.gov |
Impact of 2-Phenyl Substitution on Pharmacophore Activity
The substitution at the C-2 position of the quinazoline ring is another critical factor that dictates the biological activity of these compounds. The presence of a phenyl group at this position is a common feature in many biologically active quinazolines and is considered a key pharmacophoric element.
A series of compounds with a phenyl substitution at the 2-position of the quinazoline scaffold proved to be more effective at inhibiting NF-κB function, a key player in some cancers and inflammatory responses. nih.gov This suggests that the 2-phenyl group is crucial for the interaction with the p50 subunit of NF-κB. The aromatic nature of the phenyl ring can facilitate π-π stacking interactions with aromatic amino acid residues in the binding pocket of the target protein, thereby enhancing binding affinity.
Pharmacophore modeling studies of phosphoinositide 3-kinase (PI3K) p110alpha inhibitors, which include 4-morpholino-2-phenylquinazolines, have identified the aromatic ring as a key pharmacophoric feature. nih.gov This further emphasizes the importance of the 2-phenyl group for the biological activity of this class of compounds. The phenyl group often serves as a crucial anchor, orienting the rest of the molecule within the binding site for optimal interaction.
| Compound Series | Key Finding | Reference |
| Quinazoline scaffold with 2-phenyl substitution | More effective at inhibiting NF-κB function. | nih.gov |
| 2-substituted quinazolinones | Substitutions on the 2-phenyl ring are important for anti-proliferative activity. | rsc.org |
| 4-morpholino-2-phenylquinazolines | The aromatic ring is a key pharmacophoric feature for PI3K p110alpha inhibition. | nih.gov |
Conformational Analysis and Stereochemical Considerations in Derivatives
The three-dimensional structure and conformational flexibility of a molecule are critical for its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of atoms, which in turn dictates how a molecule interacts with its biological target.
The stereochemistry of derivatives is also a crucial consideration. The introduction of chiral centers can lead to enantiomers or diastereomers that may exhibit different biological activities. While the core 5-bromo-2-phenylquinazoline is achiral, derivatization can introduce stereocenters. The specific spatial arrangement of substituents can significantly impact the binding affinity and efficacy of the compound.
Although specific conformational analyses of this compound itself are not extensively detailed in the provided search results, the general principles of conformational analysis in related quinazoline systems are applicable. The planarity of the quinazoline ring system, coupled with the rotational freedom of the 2-phenyl group, suggests that the molecule can adopt various conformations. The bromine at the C-5 position may introduce some steric hindrance that could influence the preferred orientation of the 2-phenyl ring.
Structure-Mechanism of Action (SMO) Studies for Target Engagement
Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective drugs. Structure-Mechanism of Action (SMO) studies aim to elucidate how the chemical structure of a compound determines its interaction with a biological target and the subsequent cellular response.
For quinazoline derivatives, a common mechanism of action is the inhibition of protein kinases. nih.gov For example, several quinazoline-based drugs, such as Gefitinib (B1684475) and Erlotinib, are approved as anticancer agents that target the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Molecular docking studies are often used to predict the binding mode of these inhibitors within the ATP-binding site of the kinase. These studies have shown that the quinazoline scaffold often forms key hydrogen bonds with hinge region residues of the kinase, while the 2-phenyl group occupies a hydrophobic pocket. nih.gov
Studies on related quinazoline compounds have provided insights into their target engagement. For example, 2D-NMR experiments have been used to map the binding of a quinazoline-pyrimidine ligand to c-MYC G-quadruplex DNA, showing that the ligand interacts with the exposed G-tetrads. diva-portal.org This demonstrates that quinazoline scaffolds can target nucleic acid structures in addition to proteins.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-Bromo-2-phenylquinazoline. These calculations provide a detailed picture of the molecule's behavior in chemical reactions.
Analysis of Molecular Orbitals and Electron Density Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For quinazoline (B50416) derivatives, the distribution of these orbitals provides insights into the regions susceptible to electrophilic and nucleophilic attack.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive sites. In this compound, the nitrogen atoms of the quinazoline ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack and key sites for hydrogen bonding. The bromine atom, due to its electronegativity and the phenomenon of the "sigma-hole," can also present a region of positive electrostatic potential, influencing its interaction with other molecules.
A hypothetical representation of the frontier molecular orbitals for this compound is presented in the table below, based on general principles observed in related compounds.
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| LUMO | -1.5 | Quinazoline ring (C, N atoms) |
| HOMO | -6.2 | Phenyl ring, Quinazoline ring (N atoms) |
Reaction Pathway Elucidation and Transition State Analysis
Theoretical calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the characterization of transition states. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory, combined with computational methods, allows for the determination of activation energies, which are critical for predicting reaction rates. While specific studies on the reaction pathways of this compound were not identified, the methodologies for such investigations are well-established in computational chemistry.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Binding Modes and Affinities
Molecular docking simulations place a ligand into the binding site of a target protein and predict the preferred binding orientation or "pose." The quality of this binding is then evaluated using a scoring function, which provides an estimate of the binding affinity.
Although no specific docking studies for this compound were found, numerous studies on bromo-quinazoline derivatives targeting various proteins, such as epidermal growth factor receptor (EGFR) and DNA gyrase, have been reported. These studies demonstrate that the quinazoline scaffold often serves as a core binding element, with substituents influencing the specificity and affinity for the target. For instance, in the context of EGFR inhibition, the quinazoline ring is known to form key interactions within the ATP-binding pocket.
The predicted binding affinities from these studies, often expressed as docking scores or estimated binding energies, provide a means to rank potential drug candidates.
Analysis of Intermolecular Forces (Hydrogen Bonding, π-Stacking, Halogen Bonding)
A detailed analysis of the docked poses reveals the specific intermolecular forces that stabilize the ligand-target complex. For this compound, several types of interactions are anticipated to be important:
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in the protein's active site.
π-Stacking: The aromatic nature of both the quinazoline and phenyl rings allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom. Studies on 3-(2-halophenyl)quinazoline-4-thione derivatives have confirmed the formation of intermolecular halogen bonds, with S...Br distances being shorter than the sum of their van der Waals radii, indicating a significant interaction.
The table below summarizes the types of intermolecular interactions that this compound could potentially form with a biological target, based on studies of related compounds.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Quinazoline Nitrogen Atoms | Serine, Threonine, Asparagine, Glutamine |
| π-Stacking | Quinazoline and Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Bromine Atom | Carbonyl Oxygen (backbone or side chain), Aspartate, Glutamate |
In Silico Predictive Models for Lead Optimization Strategies
In silico predictive models are essential components of modern drug discovery and play a crucial role in the lead optimization process. These models use computational methods to predict the properties of molecules, thereby guiding the design of new compounds with improved efficacy and safety profiles.
For quinazoline derivatives, several types of in silico models are employed for lead optimization:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a correlation between the three-dimensional properties of a series of compounds and their biological activity. tandfonline.comfrontiersin.orgtandfonline.comfrontiersin.org These models can predict the activity of novel, unsynthesized compounds and provide visual representations (contour maps) that indicate which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications. tandfonline.comfrontiersin.orgtandfonline.comfrontiersin.org
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. worldscientific.comnih.govtandfonline.comresearchgate.net These models can be used to screen large virtual libraries of compounds to identify new scaffolds that fit the pharmacophoric requirements. worldscientific.comnih.govtandfonline.comresearchgate.net
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug development to identify compounds with favorable pharmacokinetic and safety profiles. researchgate.netrsc.orgnih.govtandfonline.comacs.orgsnv63.rursc.org Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.netrsc.orgnih.govtandfonline.comacs.orgsnv63.rursc.org
By integrating these in silico models, medicinal chemists can prioritize the synthesis of the most promising this compound derivatives, thereby accelerating the lead optimization process and reducing the reliance on extensive and costly experimental screening.
Advanced Applications of 5 Bromo 2 Phenylquinazoline in Chemical Biology Research
Development of Chemical Probes for Biological Target Identification
Chemical probes are indispensable small molecules used to study and manipulate biological systems by engaging with specific protein targets. nih.gov The development of effective probes is crucial for validating the roles of these proteins in health and disease. nih.govwhiterose.ac.uk The 5-bromo-2-phenylquinazoline structure serves as a valuable starting point for creating such probes due to its inherent biological relevance and the synthetic versatility afforded by the bromo-substituent.
A key feature of a chemical probe is its ability to be modified with reporter tags (like fluorophores) or affinity handles (like biotin) to enable the detection and identification of its cellular binding partners. whiterose.ac.uk The bromine atom on the quinazoline (B50416) ring can act as a synthetic handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the attachment of an alkyne or azide (B81097) group, which can then be used in bioorthogonal "click" chemistry reactions to conjugate the desired tag. whiterose.ac.uk
Furthermore, the design of photoaffinity probes, which incorporate a photoreactive group to form a covalent bond with the target protein upon UV irradiation, is a powerful strategy for target identification. chemrxiv.org The this compound scaffold could be elaborated to include photoactivatable moieties like diazirines or benzophenones, transforming it into a tool for covalently labeling and subsequently identifying its protein targets through chemical proteomics workflows. whiterose.ac.ukchemrxiv.org While specific probes based on the this compound core are still emerging, the principles of probe design strongly support its potential as a scaffold for creating sophisticated tools to investigate protein function in living cells. chemrxiv.orgnih.gov
Scaffold for the Discovery of Kinase Inhibitors and Receptor Modulators
The quinazoline core is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs for cancer therapy, such as gefitinib (B1684475) and erlotinib, based on this scaffold. nih.gov These drugs primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govresearchgate.net Research into bromo-substituted phenylquinazolines has revealed critical structure-activity relationships (SAR) for potent kinase inhibition.
Studies have consistently shown that the 4-anilinoquinazoline (B1210976) framework is a key pharmacophore for EGFR inhibitory activity. mdpi.com The substitution patterns on both the quinazoline ring and the aniline (B41778) (phenylamino) group are crucial for potency and selectivity. Specifically, bromo-substitution on the phenyl ring, such as in 4-(3-bromophenyl)amino derivatives, has been shown to significantly enhance inhibitory activity against the EGFR tyrosine kinase domain. nih.govresearchgate.net One of the most potent EGFR inhibitors reported, with an IC₅₀ of 0.029 nM, is a 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline. nih.gov
While much of the focus has been on 6-bromo and 4-anilino derivatives, the 2-phenylquinazoline (B3120039) scaffold has also been explored. For instance, a series of 2-(bromophenyl)-6-methylquinazolin-4-one derivatives were synthesized and evaluated as Cyclin-Dependent Kinase 9 (CDK9) inhibitors. mdpi.com This demonstrates that the positioning of the bromophenyl group can be modulated to target different kinase families. The this compound scaffold, therefore, represents a promising template for designing novel kinase inhibitors, leveraging established SAR principles while offering new vectors for chemical modification.
Table 1: Inhibitory Activity of Selected Bromo-Substituted Quinazoline Derivatives against Protein Kinases
| Compound Structure | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline | EGFR | 0.029 nM | nih.gov |
| 2-(3-bromophenyl)-6-methylquinazolin-4-one | CDK9 | 0.142 µM | mdpi.com |
| 6-bromo-4-(3-bromo-anilino)quinazoline derivative | EGFR | 3.2 nM | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 nM | nih.gov |
Role in Efflux Pump Inhibition Studies
Antibiotic resistance is a major global health crisis, and one of the primary mechanisms by which bacteria evade the effects of antimicrobial drugs is through the active extrusion of these compounds via membrane-bound efflux pumps. nih.govmdpi.com Small molecules known as efflux pump inhibitors (EPIs) can restore the efficacy of antibiotics by blocking these pumps. mdpi.com The 2-phenylquinoline (B181262) and, by extension, the 2-phenylquinazoline scaffold have emerged as promising structures for the development of potent EPIs.
Efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria, are key targets for EPIs. plos.org Research has demonstrated that 2-phenylquinoline derivatives can act as effective inhibitors. nih.gov For instance, the compound PQQ4R, a 2-phenylquinoline derivative, has shown efflux inhibitory activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov
The mechanism of action for these EPIs can be multifaceted. Some act as competitive inhibitors, binding to the same site on the pump as the antibiotic substrate. nih.gov Others function by disrupting the energy source required for pump activity, such as the proton motive force (PMF). mdpi.comnih.gov Studies on PQQ4R indicated that its mode of action involves the destabilization of the bacterial inner membrane potential and impairment of ATP production, effectively cutting off the power supply to the pumps. nih.gov By combining an EPI based on the this compound scaffold with a conventional antibiotic, it is possible to increase the intracellular concentration of the drug, thereby overcoming resistance.
Table 2: Synergistic Activity of Quinoline (B57606)/Quinazoline-based EPIs with Antibiotics
| EPI Scaffold | Bacterial Strain | Antibiotic | Effect | Reference |
|---|---|---|---|---|
| 2-Phenylquinoline (PQQ4R) | Escherichia coli | Various | Synergistic activity, reduction in antibiotic MIC | nih.gov |
| 2-Phenylquinoline (PQQ4R) | Staphylococcus aureus | Various | Active as an efflux pump inhibitor | nih.gov |
| General EPI (PAβN) | Pseudomonas aeruginosa | Levofloxacin | Potentiates antibiotic activity | nih.govijmedrev.com |
| General EPI (Baicalein) | MRSA | Ciprofloxacin | Improves susceptibility | nih.gov |
Photophysical Properties and Applications in Sensor Development
Molecules with a quinazoline core often exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in materials science and as chemical sensors. nih.govmdpi.com The electronic properties of the 2-phenylquinazoline system can be tuned by substituents, influencing its absorption and emission characteristics. nih.gov The introduction of electron-donating or electron-withdrawing groups can create "push-pull" structures that often display strong intramolecular charge transfer (ICT) upon photoexcitation.
This ICT character leads to a phenomenon known as solvatochromism, where the color (absorption) or fluorescence of the compound changes with the polarity of the solvent. nih.gov For many substituted quinazolines, an increase in solvent polarity causes a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.gov This indicates that the excited state has a larger dipole moment than the ground state, a hallmark of ICT. nih.gov While detailed photophysical studies specifically on this compound are limited, related 2-aryl-quinazoline derivatives have been shown to be fluorescent, with emissions in the blue-to-green region of the spectrum and quantum yields that can be quite high, sometimes exceeding 80%. mdpi.com The sensitivity of their emission to the local environment makes them attractive candidates for developing probes that can report on changes in their surroundings.
Table 3: Photophysical Properties of Selected 2-Aryl-Quinazoline Derivatives in Toluene
| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 2-(4-Diphenylaminophenyl)quinazolin-4(3H)-one | 419 | 524 | 82% | mdpi.com |
| 2-(4-Diphenylaminophenyl)-4-cyanoquinazoline | 412 | 501 | 89% | mdpi.com |
| 2,4-bis(4-methoxyphenyl)quinazoline | Not specified | 438 | Not specified | nih.gov |
| 5-(4'-diethylamino[1,1']-biphenyl-4-yl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline | 370 | 465 | 68% | nih.gov |
Fluorescent chemical sensors are powerful tools for measuring changes in the chemical environment, such as pH. researchgate.net Many nitrogen-containing heterocyclic compounds, including quinazolines and quinazolinones, can function as pH sensors. mdpi.comrsc.org The principle behind their function is the protonation or deprotonation of the nitrogen atoms in the heterocyclic ring as the pH of the solution changes.
This change in protonation state alters the electronic structure of the molecule, which in turn modulates its photophysical properties. For example, protonation can either enhance or quench the fluorescence of the molecule, providing a clear "on-off" or ratiometric signal that corresponds to a specific pH range. researchgate.net Several studies have reported quinazolinone-based probes that show a sensitive fluorescent response to pH changes, often exhibiting a sudden enhancement of fluorescence in alkaline conditions (e.g., pH 9-11). rsc.org This is typically due to the deprotonation of an N-H bond in the quinazolinone ring, which alters the ICT character of the molecule. The nitrogen atoms within the this compound core are also susceptible to protonation, making this scaffold a promising platform for the rational design of novel, highly sensitive fluorescent pH sensors for applications in chemistry and biology.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-phenylquinazoline, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A two-step approach is commonly used: (1) bromination of a phenylquinazoline precursor, followed by (2) Suzuki coupling or nucleophilic substitution to introduce the phenyl group. Key parameters include:
- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C for 6–12 hours .
- Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol (3:1) under reflux .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equiv brominating agent). Purification via column chromatography (hexane/ethyl acetate gradient) is critical .
Table 1 : Representative Reaction Conditions
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS | DMF | 70 | 8 | 65–75 |
| Coupling | Pd(PPh₃)₄ | Toluene/EtOH | 110 | 12 | 50–60 |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns. The bromine atom induces deshielding (~7.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal packing and bond angles. Monoclinic systems (e.g., space group P2₁/n) are common, with unit cell parameters a ≈ 15.2 Å, b ≈ 3.88 Å, c ≈ 19.8 Å, and β ≈ 107° .
- Mass Spectrometry : High-resolution LC-MS (e.g., m/z 315.1 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of quinazoline derivatives be addressed?
- Methodological Answer : Regioselectivity depends on directing groups and reaction media. For 2-phenylquinazoline:
- Electrophilic Bromination : Use Lewis acids (e.g., FeCl₃) to direct bromine to the electron-rich C5 position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize intermediates .
- Contradictions : Competing C7 bromination may occur under high-temperature conditions (>80°C). Mitigate by lowering temp to 50°C and using NBS in dichloromethane .
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to assess binding affinity. Bromine’s hydrophobic interactions enhance selectivity .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with experimental IC₅₀ values. Basis sets like B3LYP/6-31G* are recommended .
- SAR Analysis : Compare substituent effects (e.g., fluoro vs. bromo analogs) using QSAR models .
Q. How do structural modifications (e.g., fluorination) impact the physicochemical properties of this compound?
- Methodological Answer :
- LogP Measurements : Introduce fluorine at C4 to increase hydrophilicity (logP reduction by ~0.5 units) .
- Thermal Stability : DSC/TGA shows decomposition onset at 220–250°C. Fluorination raises melting points by 10–15°C due to enhanced crystallinity .
- Synthetic Routes : Fluorinate via Ullmann coupling with CuI/1,10-phenanthroline .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
